4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-bromo-3-fluoro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPUAXRUPIAFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427423-36-6 | |
| Record name | 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester typically involves the esterification of 4-Bromo-3-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds or halogenating agents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), halogenating agents (e.g., N-bromosuccinimide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted benzoic acid methyl esters.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
While the exact compound "4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester" is not directly discussed in the provided search results, there are mentions of similar compounds that can help infer its potential applications. Related compounds include "4-Bromo-2-methoxybenzoic acid methyl ester" , "4-bromomethyl-3-methoxybenzoic esters" , and "Methyl 4-bromo-2-fluoro-3-formylbenzoate", and "4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester". These compounds share structural similarities and are used in similar areas of research and application.
Based on the available information, here's a detailed overview of the potential applications of "4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester":
Synthesis of Pharmaceuticals
"4-Bromo-2-methoxybenzoic acid methyl ester" is an intermediate in synthesizing pharmaceutical agents, particularly those targeting inflammation and pain relief . Similarly, "4-bromomethyl-3-methoxybenzoic ester" is used in preparing peptidoleukotriene antagonists, anti-inflammatory pharmaceuticals, and testosterone 5α-reductase inhibitors . "4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester" is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis
"4-Bromo-2-methoxybenzoic acid methyl ester" is used in organic synthesis to create complex molecules, serving as a versatile building block for chemists . Likewise, "Methyl 4-bromo-2-fluoro-3-formylbenzoate" serves as an intermediate in the synthesis of more complex organic molecules. The presence of bromine and fluorine in "4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester" enhances its reactivity, making it valuable in various chemical reactions.
Material Science
"4-Bromo-2-methoxybenzoic acid methyl ester" is explored in developing new materials, including polymers and coatings, due to its unique chemical properties that enhance material performance . "Methyl 4-bromo-2-fluoro-3-formylbenzoate" is also employed in the synthesis of novel materials with specific properties.
Agricultural Chemicals
"4-Bromo-2-methoxybenzoic acid methyl ester" is used in formulating agrochemicals, developing herbicides and pesticides that are more effective and environmentally friendly .
Research in Biochemistry
"4-Bromo-2-methoxybenzoic acid methyl ester" is utilized to study enzyme interactions and metabolic pathways, contributing to advancements in biochemistry and molecular biology . "Methyl 4-bromo-2-fluoro-3-formylbenzoate" is used in studies involving enzyme inhibition and protein-ligand interactions.
Chemical Properties and Reactions
The presence of bromine, fluorine, and a methoxy group in "4-Bromo-3-fluoro-2-methoxy-benzoic acid methyl ester" dictates its chemical behavior. Key reactions include:
- Nucleophilic Substitution : The bromine atom can act as a leaving group, allowing for substitution reactions with nucleophiles such as amines or alcohols.
- Electrophilic Reactions : The methoxy group enhances electron density on the aromatic ring, making it more reactive towards electrophiles.
Case Studies and Research Findings
Due to the lack of direct information on "4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester," specific case studies are unavailable. However, research on related compounds suggests potential applications in developing novel drugs and materials.
Example: 4-bromomethyl-3-methoxybenzoic ester
"4-bromomethyl-3-methoxybenzoic ester" is used to prepare peptidoleukotriene antagonists, anti-inflammatory pharmaceuticals, and testosterone 5α-reductase inhibitors . This demonstrates the compound's utility in synthesizing biologically active molecules .
Example: Methyl 4-bromo-2-fluoro-3-formylbenzoate
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by other functional groups, altering the compound’s chemical properties. In oxidation and reduction reactions, the methoxy and ester groups are transformed, leading to changes in the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique properties emerge when compared to structurally related esters. Key differences in substituent positions, functional groups, and electronic effects are highlighted below.
Substituent Position and Halogen Variants
4-Bromo-3-chloro-2-methoxybenzoic acid methyl ester (CAS not specified)
- Difference : Chloro (Cl) replaces fluoro (F) at position 3.
- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce steric hindrance but increase lipophilicity. This substitution may alter metabolic stability in drug design .
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2)
- Difference : Bromo and fluoro substituents are transposed (Br at position 5, F at 4).
- Impact : Altered electronic distribution due to positional isomerism could affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methyl 4-bromobenzoate (CAS 619-42-1)
Functional Group Modifications
2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7)
- Difference : Acetic acid side chain replaces the ester group.
- Impact : The carboxylic acid enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing stability under acidic conditions .
4-Bromo-2-(trifluoromethyl)benzoic acid ethyl ester (CAS 1214378-94-5)
Crystallographic and Physical Properties
- Crystal Structure : Methyl 4-bromo-2-(methoxymethoxy)benzoate () exhibits a dihedral angle of 14.5° between substituents, suggesting moderate steric strain. Fluorine’s smaller size in the target compound may reduce this angle, improving packing efficiency .
- Thermal Stability : Benzoic acid methyl ester (CAS 93-58-3) has a boiling point of 199.5°C and melting point of -14.5°C. The bromo and fluoro substituents in the target compound likely elevate its melting/boiling points due to increased molecular weight and intermolecular halogen bonding .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Substituent Electronic Effects
| Group | Electronegativity | Steric Bulk | Common Impact on Reactivity |
|---|---|---|---|
| -Br | 2.96 | Moderate | Activates ring for electrophilic substitution |
| -F | 3.98 | Low | Strong electron withdrawal, meta-directing |
| -OCH₃ | 3.5 (O) | Moderate | Electron donation via resonance |
Biological Activity
4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester (BFMB) is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
BFMB is characterized by the presence of bromine, fluorine, and methoxy groups on a benzoic acid scaffold. Its chemical formula is C10H10BrFNO3.
Synthesis:
The synthesis of BFMB typically involves the esterification of 4-bromo-3-fluoro-2-methoxybenzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid under reflux conditions. The compound can also be produced using continuous flow reactors in industrial settings to enhance yield and purity.
The biological activity of BFMB is largely attributed to its ability to undergo various chemical transformations, including:
- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups, potentially altering the compound's reactivity and biological properties.
- Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the ester group can be reduced to alcohols. These transformations can lead to compounds with distinct biological activities.
Biological Activity
BFMB has been investigated for several biological activities, including:
- Enzyme Inhibition: BFMB has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on kinases associated with cancer proliferation, indicating its potential use in cancer therapy .
- Antifibrotic Activity: Recent studies have explored BFMB's role in inhibiting fibrosis-related pathways, making it a candidate for treating fibrotic diseases .
- Antimicrobial Properties: Some derivatives of BFMB have demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antibacterial agents.
Case Studies
-
Cancer Cell Line Studies:
A study evaluated the effects of BFMB on transformed cell lines. The results indicated that BFMB could reverse the transformed phenotype of certain cells, enhancing their sensitivity to apoptosis. This effect was measured by assessing cell growth in anchorage-independent conditions . -
Fibrosis Models:
In animal models of fibrosis, BFMB exhibited significant antifibrotic effects. It was shown to reduce collagen deposition and improve liver function markers in treated subjects, highlighting its therapeutic potential in liver fibrosis .
Comparative Analysis
The biological activity of BFMB can be compared with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Bromo-3-fluoro-2-methoxybenzoic acid | Moderate enzyme inhibition | Lacks methyl ester functionality |
| 4-Bromo-3-fluoro-2-methoxybenzaldehyde | Higher reactivity in oxidation reactions | Aldehyde group increases reactivity |
| 4-Bromo-3-fluoro-2-methoxybenzyl alcohol | More suitable for reduction reactions | Alcohol group enhances nucleophilicity |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester via esterification?
The synthesis typically involves esterification of the parent acid using methanol under acid catalysis. Evidence from multi-step syntheses of analogous esters (e.g., methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) suggests using H₂SO₄ or HCl as catalysts at 60–80°C for 6–12 hours . For bromo-fluoro derivatives, inert atmospheres (N₂/Ar) are recommended to minimize side reactions, with yields improved by slow addition of methanol to avoid local overheating .
Q. How can GC-MS or NMR be optimized to confirm the purity and structure of this compound?
- GC-MS : Use polar cyanosilicone columns (e.g., HP-88 or SP-2560) for separation of halogenated esters, with temperature programming from 50°C (hold 2 min) to 240°C at 4°C/min. Compare retention indices with methyl ester standards (e.g., decanedioic acid dimethyl ester) .
- NMR : For ¹H/¹³C-NMR, deuterated chloroform (CDCl₃) is preferred due to the compound’s moderate polarity. Key signals include methoxy (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, split patterns reflecting bromine/fluorine coupling) .
Q. What solvent systems are effective for recrystallization?
A 1:3 mixture of ethyl acetate and hexane is commonly used for halogenated aromatic esters. For bromo-fluoro derivatives, slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal purity. Alternative systems include dichloromethane/petroleum ether for high-melting-point analogs (e.g., 4-bromo-2-methylbenzoic acid, mp 181°C) .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromo-fluorination of the methoxybenzoic acid precursor?
Regioselectivity in halogenation depends on directing groups. The methoxy group at C2 directs electrophilic substitution to C3 (para to OMe), while fluorine at C3 (meta-directing) favors bromination at C4. Controlled bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C minimizes over-halogenation. Competitive isotopic labeling (e.g., ¹⁸F tracking) can validate positional fidelity .
Q. What are the stability challenges of this ester under acidic/basic conditions, and how can degradation be mitigated?
The ester bond is susceptible to hydrolysis under strong acids/bases. Stability studies on methyl 4-bromo-3-hydroxybenzoate show <5% degradation in pH 5–7 buffers over 24 hours at 25°C, but rapid hydrolysis at pH >10. For long-term storage, neutral anhydrous conditions (0–6°C, argon) are critical. Adding radical scavengers (e.g., BHT) prevents bromine-mediated oxidative degradation .
Q. How do steric and electronic effects influence reactivity in Suzuki-Miyaura cross-coupling reactions?
The bromine atom at C4 serves as a superior leaving group compared to fluorine. DFT studies on 4-bromo-3-fluoro analogs indicate that electron-withdrawing fluorine at C3 enhances oxidative addition to Pd(0) catalysts. Use of Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >80% coupling yields with arylboronic acids. Steric hindrance from the methoxy group at C2 necessitates longer reaction times (24–36 hrs) .
Q. What spectral contradictions arise in characterizing derivatives, and how can they be resolved?
Discrepancies in ¹⁹F-NMR shifts (e.g., −110 to −115 ppm for C3-F) may occur due to solvent polarity or trace metals. Cross-validate with high-resolution MS (HRMS) and IR (C=O stretch ~1720 cm⁻¹). For ambiguous NOESY correlations (e.g., methoxy vs. fluorine proximity), X-ray crystallography of a crystalline analog (e.g., 4-bromo-2-fluorobenzaldehyde) provides definitive structural confirmation .
Q. Methodological Notes
- Synthesis Optimization : Prioritize stepwise halogenation (fluorination before bromination) to avoid displacement of fluorine .
- Analytical Cross-Check : Combine GC-MS (for purity) with 2D-NMR (COSY, HSQC) for regiochemical assignment .
- Contradiction Management : If spectral data conflicts with literature (e.g., unexpected coupling constants), re-examine reaction conditions for potential isomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
